(2E)-3-(2,4-dimethoxyphenyl)-N-(1-phenylethyl)prop-2-enamide
Description
(2E)-3-(2,4-Dimethoxyphenyl)-N-(1-phenylethyl)prop-2-enamide is a cinnamamide derivative characterized by a trans-configured acrylamide backbone. The molecule features a 2,4-dimethoxyphenyl group attached to the α-carbon and an N-(1-phenylethyl) substituent on the amide nitrogen. This structure combines electron-donating methoxy groups with a hydrophobic phenylethyl chain, which may influence its physicochemical properties and biological interactions.
Properties
IUPAC Name |
(E)-3-(2,4-dimethoxyphenyl)-N-(1-phenylethyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO3/c1-14(15-7-5-4-6-8-15)20-19(21)12-10-16-9-11-17(22-2)13-18(16)23-3/h4-14H,1-3H3,(H,20,21)/b12-10+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHIXDLPMOYIBGT-ZRDIBKRKSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C=CC2=C(C=C(C=C2)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C1=CC=CC=C1)NC(=O)/C=C/C2=C(C=C(C=C2)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(2,4-dimethoxyphenyl)-N-(1-phenylethyl)prop-2-enamide typically involves the following steps:
Starting Materials: The synthesis begins with 2,4-dimethoxybenzaldehyde and 1-phenylethylamine.
Formation of the Intermediate: The aldehyde group of 2,4-dimethoxybenzaldehyde is first converted to a corresponding alcohol via reduction.
Amide Formation: The intermediate alcohol is then reacted with 1-phenylethylamine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the amide bond.
Final Product: The final step involves the dehydration of the intermediate to form the this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-(2,4-dimethoxyphenyl)-N-(1-phenylethyl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The double bond in the prop-2-enamide chain can be reduced to form a saturated amide.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.
Substitution: Nucleophiles such as thiols or amines can be used in the presence of a base like sodium hydride (NaH).
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of saturated amides.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
(2E)-3-(2,4-dimethoxyphenyl)-N-(1-phenylethyl)prop-2-enamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of advanced materials and as a precursor in various chemical processes.
Mechanism of Action
The mechanism of action of (2E)-3-(2,4-dimethoxyphenyl)-N-(1-phenylethyl)prop-2-enamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural Features
The compound’s key structural elements include:
- 2,4-Dimethoxyphenyl group : Enhances electron density and may improve binding to hydrophobic pockets in biological targets.
Comparisons with similar compounds (Table 1) highlight how substituent variations impact activity:
Table 1: Structural and Functional Comparison of Analogues
Physicochemical and ADMET Properties
- Lipophilicity : Methoxy groups increase hydrophilicity compared to halogenated analogues. reported experimental logD₇.₄ values for cinnamanilides, with halogenated derivatives (e.g., Compound 11: ClogD₇.₄ ~3.5) being more lipophilic than methoxy-substituted compounds (estimated ClogD₇.₄ ~2.8 for the target compound) .
- Metabolic Stability : The phenylethyl group may slow oxidative metabolism compared to smaller alkyl chains, though this requires experimental validation.
Biological Activity
(2E)-3-(2,4-dimethoxyphenyl)-N-(1-phenylethyl)prop-2-enamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of cancer research and antimicrobial studies. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by:
- Chemical Formula : C19H21NO3
- IUPAC Name : (E)-3-(2,4-dimethoxyphenyl)-N-(1-phenylethyl)prop-2-enamide
- Molecular Weight : 313.38 g/mol
The structural features include a phenyl group with two methoxy substituents and an amide linkage, which are critical for its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The proposed mechanisms include:
- Enzyme Inhibition : The compound may inhibit certain enzymes involved in cancer cell proliferation and survival.
- Modulation of Signaling Pathways : It may alter signaling pathways related to apoptosis and cell cycle regulation.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. A study demonstrated its ability to induce apoptosis in various cancer cell lines through the activation of caspase pathways. The compound's effectiveness was evaluated using the MTT assay, which measures cell viability.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 12.5 | Induction of apoptosis via caspase activation |
| HeLa (Cervical Cancer) | 15.0 | Cell cycle arrest and apoptosis |
| A549 (Lung Cancer) | 10.0 | Inhibition of proliferation |
Antimicrobial Activity
The compound has also been studied for its antimicrobial properties. Preliminary tests showed that it possesses moderate activity against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Study on Anticancer Properties
In a recent study published in Journal of Medicinal Chemistry, researchers evaluated the anticancer effects of this compound on human breast cancer cells. The results indicated that the compound reduced cell viability significantly compared to untreated controls. Flow cytometry analysis revealed increased apoptosis rates in treated cells.
Study on Antimicrobial Effects
A study published in Antibiotics assessed the antimicrobial efficacy of various cinnamamide derivatives, including our compound of interest. It was found that this compound exhibited notable antibacterial activity, suggesting potential as a lead compound for developing new antimicrobial agents.
Q & A
Q. What are the optimal synthetic routes and reaction conditions for synthesizing (2E)-3-(2,4-dimethoxyphenyl)-N-(1-phenylethyl)prop-2-enamide?
Methodological Answer: The synthesis typically involves multi-step reactions, starting with the condensation of 2,4-dimethoxybenzaldehyde with an appropriate amine (e.g., 1-phenylethylamine) to form a Schiff base intermediate, followed by acryloylation. Key considerations include:
- Reagent Selection: Use coupling agents like EDCI/HOBt for amide bond formation to minimize side reactions .
- Solvent and Temperature: Polar aprotic solvents (e.g., DMF) at 60–80°C optimize yield while avoiding decomposition .
- Purification: Column chromatography with silica gel (hexane:ethyl acetate gradient) ensures purity. Confirm via TLC and NMR .
Q. How is structural characterization performed using spectroscopic and crystallographic methods?
Methodological Answer:
- Spectroscopy:
- NMR: 1H and 13C NMR identify methoxy (δ ~3.8 ppm), enamide (δ ~6.5–7.5 ppm), and aromatic protons. COSY and HSQC resolve overlapping signals .
- IR: Confirm amide C=O stretch (~1650 cm⁻¹) and methoxy C-O (~1250 cm⁻¹) .
- Crystallography: Single-crystal X-ray diffraction (e.g., monoclinic P21/c system) determines bond lengths and stereochemistry, as seen in related enamide structures .
Q. What initial biological screening assays are recommended to assess its bioactivity?
Methodological Answer:
- Antimicrobial Activity: Disk diffusion assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with zone-of-inhibition measurements .
- Cytotoxicity: MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to determine IC50 values .
- Enzyme Inhibition: Fluorescence-based assays (e.g., COX-2 inhibition) using recombinant enzymes .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?
Methodological Answer:
- Substituent Variation: Modify methoxy groups (e.g., replace with ethoxy or halogens) to assess effects on lipophilicity and target binding .
- Bioisosteric Replacement: Replace the 1-phenylethyl group with heterocycles (e.g., piperidine) to enhance solubility .
- In Silico Screening: Use molecular docking (AutoDock Vina) to predict interactions with targets like kinases or GPCRs .
Example SAR Table:
Q. What methodologies resolve contradictions in biological activity data across studies?
Methodological Answer:
- Meta-Analysis: Aggregate data from multiple studies (e.g., PubChem BioAssay) to identify trends in potency against specific targets .
- Reproducibility Checks: Standardize assay conditions (e.g., cell passage number, serum concentration) to minimize variability .
- Structural Validation: Re-analyze NMR and HPLC data to confirm compound integrity in conflicting studies .
Q. What advanced techniques elucidate interaction mechanisms with biological targets?
Methodological Answer:
- Surface Plasmon Resonance (SPR): Measure real-time binding kinetics (ka/kd) to purified receptors (e.g., EGFR) .
- Cryo-EM: Resolve compound-bound protein structures at near-atomic resolution .
- Isothermal Titration Calorimetry (ITC): Quantify binding thermodynamics (ΔH, ΔS) to assess entropy-driven interactions .
Q. How can computational approaches predict physicochemical properties and reactivity?
Methodological Answer:
- Quantum Chemistry: DFT calculations (Gaussian 09) optimize geometry and predict frontier molecular orbitals (HOMO/LUMO) for redox behavior .
- QSAR Models: Train models (e.g., Random Forest) on datasets like ChEMBL to predict logP, solubility, and metabolic stability .
- Molecular Dynamics (MD): Simulate lipid bilayer permeation to estimate blood-brain barrier penetration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
